Product packaging for (R)-1-(1H-Imidazol-1-yl)propan-2-ol(Cat. No.:)

(R)-1-(1H-Imidazol-1-yl)propan-2-ol

Cat. No.: B13491697
M. Wt: 126.16 g/mol
InChI Key: WCDFMPVITAWTGR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(1H-Imidazol-1-yl)propan-2-ol is a chiral chemical building block featuring an imidazole ring linked to a propan-2-ol group. This structure is of significant interest in medicinal chemistry, particularly in the synthesis and study of potential antifungal agents . The imidazole pharmacophore is a key structural component in many clinically used azole antifungal drugs, which function by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, thereby disrupting ergosterol synthesis in fungal cell membranes . Compounds sharing the core 1-(1H-imidazol-1-yl)propan-2-ol scaffold have demonstrated potent in vitro anti-Candida activity, in some cases surpassing the efficacy of the common antifungal drug fluconazole . The specific stereochemistry of the (R)-enantiomer may influence its binding affinity to biological targets and its overall pharmacological profile, making it a valuable compound for investigative research. This product is intended for research applications such as method development, chemical synthesis, and biological screening in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B13491697 (R)-1-(1H-Imidazol-1-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2R)-1-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m1/s1

InChI Key

WCDFMPVITAWTGR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=CN=C1)O

Canonical SMILES

CC(CN1C=CN=C1)O

Origin of Product

United States

Stereoselective Synthesis Methodologies

Strategies for Enantiopure (R)-1-(1H-Imidazol-1-yl)propan-2-ol Production

The synthesis of enantiomerically pure this compound is a key objective in medicinal chemistry. Various methods have been developed to achieve high enantiomeric excess (ee), primarily categorized into asymmetric and diastereoselective strategies. rsc.org

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often employing chiral catalysts or enzymes to control the stereochemical outcome of the reaction. rsc.org

Catalytic enantioselective methods are highly sought after due to their efficiency and the ability to use small amounts of a chiral catalyst to generate large quantities of the desired product.

Metal-Catalyzed Asymmetric Transfer Hydrogenation: A notable approach involves the asymmetric transfer hydrogenation (ATH) of α-amino ketones. For instance, ruthenium catalysts paired with chiral N-sulfonylated diamine ligands have been effectively used in the ATH of α-triazolyl amino alkanones, achieving excellent enantioselectivity. acs.org This methodology can be adapted for the synthesis of this compound by using the corresponding α-imidazolyl propanone as the substrate. The choice of the chiral ligand is critical for achieving high enantioselectivity. acs.org

Organocatalysis: Chiral organocatalysts, such as those derived from proline, have emerged as powerful tools in asymmetric synthesis. researchgate.net These small organic molecules can catalyze reactions with high enantioselectivity under mild conditions. For the synthesis of this compound, an organocatalytic reduction of 1-(1H-imidazol-1-yl)propan-2-one using a chiral catalyst could be a viable strategy. The development of axially chiral imidazoles through cation-directed desymmetrization represents another innovative organocatalytic approach. nih.gov

Catalyst TypePrecursorKey FeaturesPotential Yield/ee
Ruthenium-Prolinamide Complex1-(1H-imidazol-1-yl)propan-2-oneOne-pot synthesis, asymmetric transfer hydrogenation. acs.orgHigh yield, >90% ee. acs.org
Chiral Phosphoric AcidImidazo[1,2-a]pyridinesMulticomponent reaction, atroposelective synthesis. nih.govHigh yield, high ee. nih.gov
Gold-TADDOL-derived PhosphiniteDialkynesIntramolecular hydroarylation, synthesis of helicenes. nih.govGood to excellent regio- and enantioselectivity. nih.gov

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis.

Enzymatic Kinetic Resolution: This technique relies on the ability of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For the production of this compound, a racemic mixture of 1-(1H-imidazol-1-yl)propan-2-ol could be subjected to enzymatic acylation using a lipase (B570770). The enzyme would selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-alcohol. The efficiency of this process is highly dependent on the choice of enzyme, acyl donor, and reaction conditions. acs.org

Diastereoselective Synthesis

Diastereoselective synthesis involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers that can be separated. While not a direct asymmetric synthesis, it is a powerful strategy for obtaining enantiomerically pure compounds. A general approach involves reacting a chiral starting material with an achiral reagent to form diastereomeric products.

Development of Novel Synthetic Precursors and Intermediates for this compound

The development of novel and efficient synthetic routes often hinges on the design of new precursors and intermediates.

From Substituted Imidazoles: The synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol from 1-acetyladamantane highlights a multi-step process for creating functionalized imidazole-containing alcohols. mdpi.com This approach, involving bromination, amination, and subsequent cyclization and reduction, demonstrates a pathway to complex imidazole (B134444) derivatives that could be adapted for the synthesis of this compound. mdpi.com

From Propargylic Ureas: A base-catalyzed intramolecular hydroamidation of propargylic ureas provides a route to imidazol-2-ones. acs.org This methodology could potentially be adapted to generate precursors for this compound.

Mannich Reaction Derived Precursors: A common strategy for synthesizing related 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols involves the Mannich reaction of an appropriate acetophenone (B1666503) with dimethylamine (B145610) hydrochloride and paraformaldehyde. nih.gov The resulting Mannich base is then reacted with imidazole to form the corresponding ketone, which is subsequently reduced to the alcohol. nih.gov Adapting this to an aliphatic system could provide a viable route.

Precursor/IntermediateSynthetic MethodSubsequent StepsReference
1-AcetyladamantaneBromination, amination, cyclizationReduction of carbaldehyde mdpi.com
Propargylic UreasBase-catalyzed intramolecular hydroamidationFunctional group manipulation acs.org
Acetophenone derivativesMannich reactionReaction with imidazole, reduction nih.gov
2-Allyloxy-ethanolEpoxidation, ring-opening with 1-methyl-1H-tetrazole-5-thiol- semanticscholar.org

Optimization of Reaction Conditions for Enhanced Enantiomeric Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric purity of the final product.

Solvent and Base Selection: In many synthetic procedures for imidazole derivatives, the choice of solvent and base can significantly impact the reaction outcome. For instance, in the synthesis of 2,4-disubstituted imidazoles, a protocol using aqueous THF with potassium bicarbonate under reflux was found to be optimal, leading to excellent yields and high purity without the need for column chromatography. orgsyn.org In contrast, attempts using various bases in anhydrous solvents like THF, DMF, and acetonitrile (B52724) resulted in low yields. orgsyn.org

Catalyst Loading and Temperature: In catalytic reactions, the catalyst loading and reaction temperature are critical parameters. For the asymmetric synthesis of axially chiral imidazoles, it was found that the structure of the phase-transfer catalyst had a significant impact on enantioselectivity, with electron-deficient N-substituents on the catalyst leading to higher selectivity. nih.gov Similarly, in the synthesis of imidazolidin-2-ones from propargylic ureas, acetonitrile was identified as a crucial solvent, and the reaction proceeded efficiently at room temperature. acs.org

One-Pot Procedures: The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. A highly enantioselective one-pot synthesis of chiral β-heterosubstituted alcohols has been reported via a ruthenium-prolinamide-catalyzed asymmetric transfer hydrogenation, demonstrating the potential for streamlined production. acs.org

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The synthesis of enantiomerically pure compounds such as this compound is a critical task in medicinal and pharmaceutical chemistry. The growing emphasis on sustainable manufacturing has led to the critical evaluation of synthetic pathways through the lens of green chemistry and atom economy. This section explores and contrasts traditional chemical reduction methods with modern biocatalytic approaches for producing the target compound, focusing on their adherence to these principles.

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 1-(1H-Imidazol-1-yl)propan-2-one. The efficiency and environmental impact of this key transformation are highly dependent on the chosen methodology.

Traditional vs. Biocatalytic Reduction: A Comparative Analysis

In stark contrast, biocatalysis offers a powerful and green alternative for stereoselective synthesis. The use of enzymes, specifically ketoreductases (KREDs), allows for the direct, highly enantioselective reduction of the ketone precursor to the desired (R)-alcohol. This approach aligns closely with multiple principles of green chemistry. Biocatalytic reductions often occur in aqueous media under mild conditions (ambient temperature and pressure), eliminating the need for hazardous organic solvents and reducing energy consumption.

Research into the biocatalytic reduction of related heterocyclic ketones has demonstrated the potential of this approach. For instance, studies have shown that whole-cell biocatalysts can mediate the enantioselective reduction of various imidazol-2-ones to their corresponding alcohols with high yields and excellent enantiomeric excess. wjpr.net This principle is directly applicable to the synthesis of this compound from its ketone precursor.

Table 1: Comparison of Synthetic Routes to 1-(1H-Imidazol-1-yl)propan-2-ol

Feature Traditional Method (NaBH₄ Reduction) Biocatalytic Method (Ketoreductase)
Reagent Sodium Borohydride (B1222165) (Stoichiometric) Enzyme (Catalytic)
Stereoselectivity None (produces racemic mixture) High (produces specific (R)-enantiomer)
Solvent Organic Solvents (e.g., Methanol, THF) Water (Aqueous Buffer)
Reaction Conditions Variable, may require low temperatures Ambient Temperature & Pressure
Downstream Processing Requires chiral resolution step Direct isolation of the chiral product
Byproducts Borate salts, waste from resolution Minimal, biodegradable cell mass

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

The reaction using sodium borohydride has a lower atom economy, as the boron and sodium atoms, as well as excess hydride, are discarded as waste.

NaBH₄ Reduction (Simplified): 4 C₆H₈N₂O + NaBH₄ → 4 C₆H₁₀N₂O + Na⁺ + B(OH)₃ (after workup) The calculation shows that a significant portion of the reagent mass is not incorporated into the final product.

Biocatalytic Reduction: C₆H₈N₂O + (NADPH → NADP⁺) --KRED--> (R)-C₆H₁₀N₂O This reaction is, in principle, an addition of H₂, resulting in a theoretical atom economy of 100%.

Adherence to Green Chemistry Principles

The biocatalytic route for synthesizing this compound excels when evaluated against the 12 Principles of Green Chemistry.

Table 2: Green Chemistry Evaluation of the Biocatalytic Route

Principle Assessment
1. Prevention By avoiding a resolution step and using a highly selective catalyst, waste generation is significantly minimized compared to the traditional route.
2. Atom Economy The process has a near-perfect atom economy, as it is essentially an addition of hydrogen.
3. Less Hazardous Synthesis The reaction uses a non-toxic, biodegradable enzyme in water, avoiding hazardous metal hydrides and organic solvents.
5. Safer Solvents The reaction is performed in water, the most environmentally benign solvent.
6. Design for Energy Efficiency The synthesis proceeds at ambient temperature and pressure, minimizing energy requirements.
8. Reduce Derivatives The high stereoselectivity of the enzyme eliminates the need for chiral auxiliaries or protecting groups, shortening the synthetic sequence.
9. Catalysis A highly specific biocatalyst is used in small quantities, which is superior to stoichiometric reagents like NaBH₄.

Reaction Chemistry and Mechanistic Studies

Fundamental Reactivity Patterns of (R)-1-(1H-Imidazol-1-yl)propan-2-ol

The reactivity of this compound is characterized by the distinct properties of its imidazole (B134444) and chiral alcohol components.

The imidazole ring is a key feature of many biologically active compounds and serves as a versatile component in organic synthesis. longdom.org Its nucleophilic character is a result of the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3), which is not involved in the aromatic system. This "pyrrole-type" nitrogen readily participates in nucleophilic attack.

The imidazole moiety can be alkylated, for instance, in the synthesis of chiral ionic liquids. nih.govresearchgate.net This reactivity is fundamental to its role in various chemical transformations. The imidazole nucleus is amphoteric and can be attacked by both electrophiles and nucleophiles. longdom.org

The secondary alcohol group in this compound is a site for a variety of chemical transformations. The hydroxyl group can act as a nucleophile, and its chirality is crucial for enantioselective reactions.

The alcohol functionality can undergo esterification to enhance the biological activity of the molecule. For example, aromatic and heterocyclic esters of similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols have been synthesized and shown to possess significant anti-Candida activity. nih.gov The chiral nature of the alcohol is also exploited in asymmetric catalysis, where it can act as a ligand. Furthermore, the hydroxyl group can be involved in oxidation and reduction reactions.

Exploration of Reaction Mechanisms Involving this compound

The unique structure of this compound allows it to participate in a range of reaction mechanisms, from intramolecular rearrangements to complex intermolecular processes.

Intramolecular cyclization reactions involving the imidazole ring and a side chain are known to occur. nuph.edu.ua In the context of related alkenylimidazoles, cyclocondensation reactions can proceed through the interaction of the alkenyl moiety with the endocyclic nitrogen atom. nuph.edu.ua While direct studies on the intramolecular cyclization of this compound are not prevalent in the provided results, the general principles of imidazole chemistry suggest that under appropriate conditions, the hydroxyl group could potentially react with the imidazole ring, possibly after activation.

In a related study, the reaction of o-phenylenediamine (B120857) with 2-benzoylcyclohexanone (B1331447) unexpectedly led to a cyclocondensation product, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, highlighting the potential for complex cyclization pathways in imidazole chemistry. mdpi.com

The imidazole moiety of this compound is a potent nucleophile, making it a key participant in intermolecular reactions such as nucleophilic substitution. A common reaction is the quaternization of the imidazole nitrogen, which is a key step in the synthesis of imidazolium-based ionic liquids. rsc.org This process typically involves the reaction of the imidazole with an alkyl halide.

The chiral alcohol functionality can also be involved in intermolecular reactions. For instance, it can be esterified as mentioned previously. nih.gov Furthermore, chiral imidazolium (B1220033) derivatives can serve as ligands in palladium-catalyzed cross-coupling reactions.

Table 1: Examples of Intermolecular Reactions

ReactantReagentProduct TypeReaction Type
ImidazoleAlkyl HalideImidazolium SaltNucleophilic Substitution
1-Aryl-3-(1H-imidazol-1-yl)propan-1-olAromatic Acid ChlorideAromatic EsterEsterification

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. Imidazole derivatives are a well-known class of compounds capable of undergoing ESIPT. researchgate.netmdpi.comnih.gov This process typically requires a proton-donating group and a proton-accepting group in close proximity within the molecule.

In many ESIPT-capable imidazole derivatives, the imidazole ring can act as either a proton donor or a proton acceptor. researchgate.netmdpi.com For ESIPT to occur in this compound, the hydroxyl group would act as the proton donor and one of the imidazole nitrogens as the proton acceptor. The efficiency and dynamics of this process are influenced by factors such as the distance between the donor and acceptor, the acidity of the donor in the excited state, and the basicity of the acceptor in the excited state. mdpi.com Theoretical studies on similar systems have shown that the energy barrier for ESIPT can be influenced by substituents on the imidazole ring. mdpi.com

While direct experimental evidence for ESIPT in this compound is not detailed in the provided search results, the fundamental structural components for such a process are present. The study of ESIPT in related hydroxy-substituted imidazoles provides a framework for understanding the potential photophysical behavior of this compound. nih.govrsc.org

Coordination Chemistry and Ligand Design Principles

The unique structural characteristics of this compound, featuring both a chiral center and versatile coordinating groups, position it as a significant building block in the realm of coordination chemistry and asymmetric catalysis. Its ability to form well-defined metal complexes is central to its application in enantioselective transformations.

Role of this compound as a Chiral Ligand

This compound is a notable example of a chiral ligand, a class of molecules crucial for the synthesis of enantiomerically pure compounds. The effectiveness of a chiral ligand in asymmetric catalysis stems from its ability to create a chiral environment around a metal center. This, in turn, influences the stereochemical outcome of a catalyzed reaction, favoring the formation of one enantiomer over the other.

The design of effective chiral ligands often incorporates several key features present in this compound. For a long time, C2-symmetric ligands were predominant in the field of asymmetric catalysis. However, more recent research has demonstrated the significant potential of nonsymmetrical modular ligands. nih.govresearchgate.net this compound falls into this latter category, possessing distinct coordinating moieties that can interact differently with a metal center.

The primary structural elements that define its role as a chiral ligand are:

The Chiral Center: The stereogenic carbon atom at the 2-position of the propanol (B110389) backbone is the fundamental source of chirality in the molecule. This fixed spatial arrangement is transferred to the resulting metal complex, creating a chiral pocket that can differentiate between prochiral substrates or transition states.

The Imidazole Ring: The imidazole group serves as a key coordination site. The nitrogen atom at the 3-position of the imidazole ring is a strong Lewis base, readily donating its lone pair of electrons to form a coordinate bond with a transition metal ion. Imidazole and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metals. nih.gov

The Hydroxyl Group: The hydroxyl group at the chiral center provides a second potential coordination site. The oxygen atom can coordinate to the metal ion, making the ligand bidentate. This chelation can enhance the stability of the resulting metal complex. The involvement of the hydroxyl group in coordination can also play a role in the catalytic cycle, for instance, through proton transfer or by influencing the electronic properties of the metal center.

The combination of a chiral backbone with two distinct coordinating groups (N-donor from the imidazole and O-donor from the alcohol) makes this compound a versatile ligand. The non-symmetrical nature of this P,N-ligand can be advantageous in certain catalytic reactions, potentially offering superior enantiocontrol compared to C2-symmetric ligands. nih.gov The modular synthesis of such chiral ligands allows for systematic tuning of their steric and electronic properties to optimize performance in specific asymmetric transformations. nih.gov

Formation and Characterization of Metal Complexes

The formation of a metal complex with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) and its geometry (e.g., tetrahedral, square planar, or octahedral) are influenced by several factors, including the nature of the metal ion, its oxidation state, the counter-ion, and the reaction conditions.

While the principles of coordination chemistry suggest that this compound will form complexes with various transition metals, specific and detailed research findings on the formation and characterization of its metal complexes are not extensively available in the public domain. However, based on studies of analogous chiral imidazole and alcohol-containing ligands, the characterization of such complexes would typically involve a suite of spectroscopic and analytical techniques.

Table 1: Potential Characterization Techniques for Metal Complexes of this compound

TechniqueInformation Provided
Infrared (IR) Spectroscopy Confirms the coordination of the imidazole nitrogen and the hydroxyl oxygen to the metal center by observing shifts in the characteristic vibrational frequencies of the C=N and O-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure of the complex in solution. Shifts in the proton (¹H) and carbon (¹³C) NMR signals of the ligand upon coordination can confirm complex formation and provide insights into the coordination environment.
UV-Visible (UV-Vis) Spectroscopy Can be used to study the electronic properties of the metal complex and to monitor its formation.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the complex, confirming its composition and stoichiometry.
X-ray Crystallography Provides the definitive solid-state structure of the metal complex, including bond lengths, bond angles, and the overall coordination geometry. This technique would unambiguously determine the stereochemistry at the metal center induced by the chiral ligand. nih.govresearchgate.net
Elemental Analysis Determines the elemental composition of the complex, which helps in confirming its empirical formula.

The synthesis of related N-substituted imidazole derivatives has been reported, often involving the reaction of imidazole with a suitable electrophile. nih.gov The resulting derivatives can then be used to form metal complexes. For instance, the synthesis of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, a compound with a similar imidazolylpropyl backbone, has been described, and its structure was confirmed by X-ray crystallography. researchgate.net Such studies on related molecules provide a framework for understanding the potential coordination behavior of this compound.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure, Conformation, and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics, stable conformations, and reactive nature of (R)-1-(1H-imidazol-1-yl)propan-2-ol.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the properties of molecules. By employing methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), researchers can calculate the optimized molecular geometry of imidazole (B134444) derivatives. niscpr.res.inresearchgate.netppor.az These calculations are crucial for predicting bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. uantwerpen.be

The results from DFT calculations can be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. researchgate.net Furthermore, DFT is used to predict spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. niscpr.res.inresearchgate.net The calculated vibrational frequencies and chemical shifts often show good correlation with experimental spectra, aiding in the structural confirmation of the synthesized compound. niscpr.res.in

Electronic features such as the molecular electrostatic potential (MEP) can also be determined through DFT. The MEP map helps to identify the electron-rich and electron-deficient regions of a molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks. niscpr.res.inppor.az

Table 1: Representative DFT Calculation Parameters for Imidazole Derivatives

ParameterMethod/Basis SetApplicationReference
Geometry OptimizationB3LYP/6-31G(d,p)Determine stable molecular structure niscpr.res.innih.gov
Vibrational FrequenciesB3LYP/6-311G(d,p)Predict IR spectra researchgate.netppor.az
NMR Chemical ShiftsGIAO methodPredict ¹H and ¹³C NMR spectra niscpr.res.in
Electronic PropertiesB3LYP/6-31G(d,p)Analyze molecular electrostatic potential nih.gov

This table is for illustrative purposes and shows common methods used for related compounds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack within the molecule. niscpr.res.in This information is invaluable for understanding reaction mechanisms and designing new chemical transformations. wikipedia.org

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

OrbitalRole in ReactivityInformation ProvidedReference
HOMO (Highest Occupied Molecular Orbital)Electron donationNucleophilicity, site of basicity youtube.com
LUMO (Lowest Unoccupied Molecular Orbital)Electron acceptanceElectrophilicity youtube.com
HOMO-LUMO Energy GapEnergy for electronic excitationChemical reactivity and stability nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. niscpr.res.inresearchgate.net It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with these interactions. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena. niscpr.res.in

Natural Population Analysis (NPA) is often performed in conjunction with NBO analysis to determine the distribution of charge on each atom in the molecule. researchgate.net This information is crucial for understanding the nature of chemical bonds and intermolecular interactions, such as hydrogen bonds. By identifying the atoms with significant positive and negative charges, NPA can help to predict the formation and strength of hydrogen bonds. researchgate.net For instance, a significant negative charge on a nitrogen or oxygen atom and a positive charge on a hydrogen atom are indicative of a potential hydrogen bond. niscpr.res.in

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, is a powerful method for analyzing the electron density distribution in a molecule. researchgate.net By examining the topological properties of the electron density, AIM can identify and characterize chemical bonds, including both covalent and non-covalent interactions like hydrogen bonds. researchgate.net

A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the strength and nature of the interaction. researchgate.net AIM analysis has been successfully used to confirm the presence of intramolecular and intermolecular hydrogen bonds in various imidazole-containing compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations. uantwerpen.be By simulating the movement of atoms and molecules, MD can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying how molecules interact with each other and with their environment, such as a solvent. uantwerpen.be For instance, simulations can reveal the formation and dynamics of hydrogen bonds between molecules of this compound or between the molecule and solvent molecules. This information is crucial for understanding the properties of the compound in the liquid phase and in solution. Recent studies on similar molecules like propanol (B110389) isomers have utilized time-resolved ultrafast nuclear dynamics to investigate complex processes such as isomerization and fragmentation following ionization. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state crystal lattice is determined by a complex interplay of intermolecular interactions. The analysis of crystal packing reveals how molecules of this compound are held together in the solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface is color-mapped to highlight different types of intermolecular contacts and their relative strengths.

Although a specific Hirshfeld surface analysis for this compound is not available in the current literature, analysis of structurally related imidazole derivatives allows for a detailed prediction of its key features. nih.govderpharmachemica.com The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

Key Predicted Features of the Hirshfeld Surface:

Dominance of Hydrogen-Based Contacts: As with many organic molecules, it is anticipated that contacts involving hydrogen atoms would be the most abundant. Studies on other imidazole derivatives show that H···H contacts often account for the largest portion of the total Hirshfeld surface area. derpharmachemica.com

Prominent O···H/H···O Contacts: The presence of the hydroxyl group (-OH) and the imidazole ring makes hydrogen bonding a dominant feature. On the dnorm map, these strong O-H···N interactions would appear as distinct, large red areas, indicating contacts that are shorter than the van der Waals radii of the interacting atoms. nih.gov

Significant N···H/H···N Contacts: Interactions between the nitrogen atoms of the imidazole ring and hydrogen atoms of neighboring molecules are also expected to be significant, appearing as prominent red spots on the surface.

Weaker C···H/H···C Contacts: These interactions, which represent van der Waals forces, would likely cover a considerable area of the surface, though they are weaker than hydrogen bonds.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The distribution and shape of the points on the plot would correspond to specific types of contacts. For instance, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, while more diffuse distributions indicate weaker van der Waals contacts.

Interaction TypePredicted Percentage of Hirshfeld Surface AreaAppearance on 2D Fingerprint Plot
H···H~40-60%Large, diffuse region in the center of the plot
O···H/H···O~20-30%Sharp, distinct spikes at lower de and di values
N···H/H···N~10-15%Prominent spikes, often slightly more diffuse than O···H
C···H/H···C~5-10%"Wing-like" features on the sides of the main distribution
C···C (π-π stacking)VariablePresent at larger de and di values if stacking occurs

Characterization of Hydrogen Bonding Networks and Other Non-Covalent Interactions

The crystal structure of this compound is stabilized by a network of hydrogen bonds and other non-covalent interactions, which can be predicted based on its molecular structure and studies of similar compounds. nih.govnih.goviucr.org The imidazole ring can act as both a hydrogen bond donor (the N-H group, if protonated, though not present in this N1-substituted form) and acceptor (the pyridine-like nitrogen atom, N3), while the propan-2-ol side chain provides a strong hydrogen bond donor (the -OH group) and a weaker acceptor (the oxygen atom). nih.govnsf.gov

Primary Hydrogen Bonding Motifs:

O-H···N Hydrogen Bonds: The most significant hydrogen bond is expected to be between the hydroxyl group of the propan-2-ol moiety and the non-protonated nitrogen atom (N3) of the imidazole ring of an adjacent molecule. This type of strong, directional interaction is a recurring motif in the crystal structures of N-substituted imidazole alcohols and is crucial for the formation of primary structural motifs like chains or dimers. nih.govnih.govnsf.gov

C-H···O and C-H···N Hydrogen Bonds: Weaker C-H···O and C-H···N hydrogen bonds also play a vital role in stabilizing the crystal packing. Hydrogen atoms attached to the imidazole ring and the propanol backbone can form contacts with the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole ring, respectively. nih.govnih.gov These interactions help to link the primary hydrogen-bonded chains into a three-dimensional network.

Other Non-Covalent Interactions:

InteractionDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Strong Hydrogen Bond-OH (hydroxyl)N (imidazole)~2.7 - 2.9Forms primary chains or dimers nih.govnsf.gov
Weak Hydrogen BondC-H (imidazole/propanol)O (hydroxyl)~3.2 - 3.5Cross-links primary motifs nih.gov
Weak Hydrogen BondC-H (imidazole/propanol)N (imidazole)~3.2 - 3.6Contributes to 3D network stability nih.gov
π-π StackingImidazole Ring CentroidImidazole Ring Centroid~3.5 - 4.0Stabilizes packing, often secondary to H-bonds nih.gov

The interplay of these varied non-covalent interactions dictates the final crystal structure. The strong O-H···N bonds likely establish the primary organization of the molecules, while the weaker C-H···O/N and π-stacking interactions provide the necessary stabilization to form a dense and stable three-dimensional architecture. Computational studies on imidazole-containing systems have shown that the electronic nature of the imidazole ring allows for a significant redistribution of electron density, which can enhance or modulate the strength of these non-covalent interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization

Definitive Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction is the premier technique for providing an unambiguous three-dimensional representation of a molecule's structure in the solid state. For a chiral compound such as (R)-1-(1H-Imidazol-1-yl)propan-2-ol, this method is indispensable for confirming its spatial arrangement.

The determination of the absolute configuration is a critical aspect of characterizing a chiral molecule. X-ray crystallography can definitively establish the (R) or (S) configuration at a stereocenter through the analysis of anomalous dispersion effects. wikipedia.org When an enantiomerically pure compound crystallizes in a non-centrosymmetric space group (a necessity for chiral molecules), the diffraction pattern can be used to determine its absolute structure. ed.ac.uk

The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned stereochemistry. mdpi.com A Flack parameter value close to 0 with a small standard uncertainty confirms that the assigned absolute configuration—in this case, (R)—is correct. wikipedia.orged.ac.uk Conversely, a value near 1 would suggest the configuration is inverted (S), and a value around 0.5 could indicate a racemic mixture or twinning. wikipedia.org While a specific crystal structure for the title compound is not available in the cited literature, this methodology remains the gold standard for such assignments.

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by intermolecular forces, which form a supramolecular architecture. iucr.orgrsc.org In the case of this compound, the key interactions governing its packing are expected to be hydrogen bonds.

The alcohol's hydroxyl (-OH) group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole (B134444) ring is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of distinct structural motifs. iucr.orgnih.gov For instance, in the related structure of 1H-imidazole-1-methanol, molecules are linked via O-H···N hydrogen bonds in a head-to-tail arrangement, creating three-membered macrocycles. nih.gov Similarly, studies on other alcohol-amine cocrystals show that saturated hydrogen bonding between these groups dictates the formation of infinite one-, two-, or three-dimensional networks. duke.edu It is highly probable that this compound would form similar extended chains or networks, significantly influencing its physical properties like melting point and solubility.

Comprehensive Spectroscopic Assignment and Interpretation

Spectroscopic methods provide detailed information about the compound's connectivity, electronic environment, and functional groups.

NMR spectroscopy is a cornerstone technique for structure elucidation in solution. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on its structure and data from related compounds. researchgate.netresearchgate.net

¹H NMR: The proton spectrum would show distinct signals for the imidazole ring and the propanol (B110389) side chain. Protons on the imidazole ring typically appear in the aromatic region (δ 6.8–7.6 ppm). researchgate.netrsc.org The protons of the propanol chain would include a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH-OH), and two diastereotopic protons for the methylene (B1212753) group (CH₂) adjacent to the imidazole ring. The OH proton signal may appear as a broad singlet, and its position is solvent-dependent; it can be confirmed by D₂O exchange. docbrown.info

¹³C NMR: The carbon spectrum would complement the proton data. The three carbons of the imidazole ring are expected to resonate in the range of δ 120–140 ppm. researchgate.netresearchgate.net For the propanol side chain, the methine carbon bearing the hydroxyl group would be found around δ 65-70 ppm, the methylene carbon attached to the imidazole nitrogen would be around δ 50-55 ppm, and the methyl carbon would appear at a higher field, around δ 20-25 ppm. miamioh.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments. oregonstate.edumdpi.com COSY would confirm proton-proton couplings within the propanol chain, while HSQC would correlate each proton to its directly attached carbon. HMBC would reveal longer-range (2-3 bond) correlations, for example, between the methylene protons and the imidazole ring carbons, confirming the connectivity between the two parts of the molecule.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Im-C2~7.6s~137
Im-C4~7.1s~128
Im-C5~6.9s~120
N-CH₂~4.0-4.2m (ABq)~55
CH-OH~3.9-4.1m~68
CH₃~1.1-1.2d~23
OHVariablebr s-

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. researchgate.net Aliphatic C-H stretching from the propanol chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the imidazole ring would be seen just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain absorptions from C=C and C=N stretching of the imidazole ring. researchgate.netmdpi.com A prominent C-O stretching band for the secondary alcohol would be expected around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, making it a useful tool for characterizing the imidazole moiety.

Table 2. Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3400–3200 (broad)O-H StretchAlcohol
3150–3100C-H Stretch (Aromatic)Imidazole Ring
2980–2850C-H Stretch (Aliphatic)Propanol Chain
~1580, ~1480C=N, C=C Ring StretchImidazole Ring
~1450C-H BendCH₂, CH₃
~1100C-O StretchSecondary Alcohol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₆H₁₀N₂O, with a monoisotopic mass of 126.0793 Da. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. nih.gov An HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 127.0866, which precisely matches the calculated value for C₆H₁₁N₂O⁺, thereby confirming the molecular formula.

GC-MS and LC-MS: These hyphenated techniques are used to analyze the compound's purity and fragmentation. LC-MS with a soft ionization source like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ as the base peak. GC-MS, using a harder ionization technique like electron impact (EI), would produce more extensive fragmentation. Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 111.

Loss of the side chain: Cleavage of the N-C bond connecting the propanol chain to the imidazole ring, leading to a fragment corresponding to the imidazolyl moiety or the propanol cation.

Formation of the imidazolylmethyl cation: A common fragmentation for N-alkylated imidazoles is the formation of the imidazolylmethyl cation (C₄H₅N₂⁺) at m/z 81.

Table 3. Predicted Mass Spectrometry Data for this compound.
m/zIon/FragmentTechnique
127.0866[M+H]⁺ (Protonated Molecule)HRMS (ESI)
126.0793[M]⁺ (Molecular Ion)EI-MS
111[M-CH₃]⁺EI-MS
82[C₄H₆N₂]⁺ (Protonated Imidazole + CH₂)EI-MS
81[C₄H₅N₂]⁺ (Imidazolylmethyl cation)EI-MS

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Analysis (e.g., Circular Dichroism)

Chiroptical spectroscopy is a powerful, non-destructive analytical technique employed to investigate the three-dimensional structure of chiral molecules. For a chiral compound such as this compound, these methods, particularly circular dichroism (CD), are indispensable for confirming its absolute configuration and quantifying its enantiomeric purity. This is crucial as the biological and pharmacological activities of chiral molecules can differ significantly between enantiomers.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out. This unique property allows for the direct assessment of the enantiomeric composition of a sample.

The enantiomeric excess (ee) of a sample reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in the synthesis of chiral compounds. A non-racemic mixture of two enantiomers will exhibit a net optical rotation, and with knowledge of the specific rotation of the pure enantiomer, the optical purity can be determined. wikipedia.org While historically tied to optical rotation measurements, enantiomeric excess is now commonly determined by methods like chiral chromatography and NMR spectroscopy. wikipedia.org However, CD spectroscopy offers a valuable alternative and complementary approach. nih.gov

For this compound, the CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores—in this case, the imidazole ring. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. Therefore, the (R)-enantiomer will produce a specific CD spectrum, while its counterpart, the (S)-enantiomer, will generate an equal and opposite spectrum. By comparing the CD spectrum of a synthesized sample to that of a known standard of the pure (R)-enantiomer, its stereochemical identity can be unequivocally confirmed.

Furthermore, the intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. This relationship forms the basis for quantifying the enantiomeric purity. A calibration curve can be constructed by measuring the CD signals of mixtures with known enantiomeric ratios. The enantiomeric excess of an unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve. This method is highly sensitive and can be a rapid tool for quality control in asymmetric synthesis. Advanced numerical methods can also be employed, using combined ultraviolet (UV) and CD spectra or coupling high-performance liquid chromatography (HPLC) with a CD detector, to accurately determine enantiomeric excess, even in complex mixtures. nih.gov

While specific experimental CD data for this compound is not widely published in readily accessible literature, the principles of chiroptical spectroscopy provide a robust framework for its analysis. The expected data from such an analysis would be presented as follows:

Table 1: Hypothetical Chiroptical Data for the Enantiomers of 1-(1H-Imidazol-1-yl)propan-2-ol

PropertyThis compound(S)-1-(1H-Imidazol-1-yl)propan-2-ol
Specific Rotation ([α]D) Negative ValuePositive Value
Circular Dichroism (CD) Spectrum Characteristic negative and/or positive Cotton effects at specific wavelengthsMirror image of the (R)-enantiomer's spectrum
Wavelength of Maximum Absorption (λmax) in CD λ1, λ2, ...λ1, λ2, ...
Molar Ellipticity (Δε) Specific positive or negative values at each λmaxOpposite sign to the (R)-enantiomer at each λmax

This table illustrates the type of data that would be generated through chiroptical analysis, providing a clear and concise summary of the stereochemical properties of the compound.

Applications in Chemical Synthesis and Catalysis

Utilization as a Chiral Building Block in Multistep Organic Synthesis

The fundamental value of a chiral building block lies in its ability to introduce a specific stereocenter into a target molecule, a crucial step in the synthesis of enantiomerically pure pharmaceuticals and materials. The general strategy involves incorporating the chiral fragment into a growing molecular structure through a series of chemical reactions. While specific multi-step syntheses starting directly from (R)-1-(1H-Imidazol-1-yl)propan-2-ol are not extensively documented in dedicated studies, its structural motifs are analogous to other well-established chiral precursors used in complex synthesis.

The presence of both a hydroxyl group and an imidazole (B134444) ring offers multiple points for chemical modification. The hydroxyl group can be transformed into various other functional groups or used as a nucleophile, while the imidazole ring can be N-alkylated or modified to form other heterocyclic structures. In a typical synthetic sequence, the chiral propanol (B110389) backbone would be integrated early in the process, and subsequent steps would build upon this foundation to construct a more complex target molecule, ensuring the desired stereochemistry is maintained throughout the synthesis. This approach is fundamental in organic synthesis for creating complex molecules from simpler, readily available starting materials. youtube.comyoutube.comyoutube.comyoutube.com

Development of Chiral Catalysts and Auxiliaries

A primary application for chiral imidazole-containing compounds is in the field of asymmetric catalysis, where they serve as foundational scaffolds for chiral ligands, auxiliaries, and organocatalysts. The combination of the imidazole ring and a chiral substituent makes this compound an ideal candidate for creating sophisticated catalytic environments.

These precursors are most commonly used to generate two important classes of catalysts: N-Heterocyclic Carbene (NHC) ligands and Chiral Ionic Liquids (CILs).

N-Heterocyclic Carbene (NHC) Precursors : Imidazolium (B1220033) salts are the most common precursors to N-heterocyclic carbenes, which are powerful ligands for transition metals used in catalysis. beilstein-journals.org The synthesis typically involves the N-alkylation of both nitrogen atoms of the imidazole ring, followed by deprotonation to generate the free carbene. beilstein-journals.org Starting with this compound ensures that the resulting NHC ligand is chiral. These chiral NHC ligands can then be complexed with metals like rhodium, palladium, or copper to create catalysts for a wide range of enantioselective reactions. arkat-usa.orgyork.ac.uk For instance, chiral NHC precursors have been successfully synthesized from other chiral sources, such as L-proline and trans-1,2-diaminocyclohexane, demonstrating the viability of this pathway. arkat-usa.orgyork.ac.uk

Chiral Ionic Liquids (CILs) : Chiral ionic liquids are salts with chiral cations or anions that are liquid at low temperatures. They can act as chiral solvents, additives, or organocatalysts themselves. This compound can be converted into a chiral imidazolium cation through quaternization of the second nitrogen atom of the imidazole ring. By pairing this chiral cation with a suitable anion, a variety of CILs can be synthesized. rsc.org These CILs can create a chiral environment that influences the stereochemical outcome of a reaction.

Derivatives of chiral imidazoles are effective in mediating a variety of enantioselective transformations. By forming chiral ligands for metal complexes, they enable the synthesis of specific enantiomers of a product, which is critical in drug development. While research may not have focused on the exact derivatives of this compound, the performance of analogous structures highlights their potential.

For example, new chiral N-heterocyclic carbene (NHC)-imine ligands derived from trans-1,2-diaminocyclohexane have been applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. york.ac.uk Similarly, chiral NHC-Rh complexes derived from L-proline are active catalysts for the addition of arylboronic acids to aldehydes. arkat-usa.org Copper(II) complexes with ligands based on imidazolidine-4-one derivatives have been screened as catalysts for the asymmetric Henry (nitroaldol) reaction. beilstein-archives.org

Table 1: Performance of Chiral Imidazole-Derived Ligands in Asymmetric Catalysis

Catalyst/Ligand TypeReactionSubstrateYieldEnantiomeric Excess (ee)Reference
Pd(II)-NHC-Imine ComplexAllylic Alkylation(E)-1,3-Diphenylallyl acetate-up to 92% york.ac.uk
Cu(II)-Imidazolidine-4-one ComplexHenry Reaction2-Methoxybenzaldehyde99%55% (S) beilstein-archives.org
Cu(II)-Imidazolidine-4-one ComplexHenry Reactiontert-Butylaldehyde40%52% (S) beilstein-archives.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. Chiral imidazole derivatives have emerged as a promising class of organocatalysts. Imidazole itself can catalyze multicomponent reactions, and its derivatives bearing chiral information are highly sought after for asymmetric organocatalysis. researchgate.netrsc.org

Chiral imidazolium salts, which can be derived from this compound, are particularly noteworthy. For instance, chiral imidazolium l-prolinate salts have been developed as highly efficient organocatalysts for direct asymmetric aldol (B89426) reactions, leveraging a network of interactions to create a "synzymatic" (synergistic enzyme-mimicking) system. nih.gov In a similar vein, the stereoselective aldol addition of N-1 benzimidazolyl acetaldehyde (B116499) with ketones has been successfully catalyzed by chiral prolinamides, affording products with high yield and enantioselectivity. researchgate.net

The catalytic activity often stems from the ability of the imidazolium ring to act as a hydrogen-bond donor, activating substrates, while the chiral framework directs the stereochemical outcome. mdpi.com

Table 2: Performance of Chiral Imidazole-Based Organocatalysts

OrganocatalystReactionSubstratesYieldEnantiomeric Excess (ee)Reference
Chiral Imidazolium L-ProlinateAldol Reaction4-Nitrobenzaldehyde + Cyclohexanone99%75% nih.gov
L-ProlinamideAldol AdditionN-1 Benzimidazolyl acetaldehyde + Cyclohexanone92%90% researchgate.net

Role as a Precursor for Advanced Synthetic Intermediates and Complex Chemical Structures

This compound serves as a valuable precursor for a range of advanced synthetic intermediates, which are themselves stepping stones to more complex chemical entities. The primary intermediates derived from this compound are chiral imidazolium salts.

These imidazolium salts are highly versatile:

Precursors to N-Heterocyclic Carbenes (NHCs) : As mentioned, chiral imidazolium salts are the direct and most common precursors to chiral NHCs. beilstein-journals.org These NHCs are not typically isolated but are generated in situ to form catalytically active metal complexes, which are highly complex structures used in cutting-edge synthesis. arkat-usa.org

Precursors to Chiral Ionic Liquids (CILs) : The synthesis of CILs from chiral imidazolium salts allows for the creation of novel reaction media and organocatalysts. rsc.org

Precursors to NHC-Borane Adducts : Recent research has shown that chiral imidazolium salts can be used to synthesize new carbene-borane adducts. These structures are of interest for their potential in materials science and pharmaceutical research. nih.gov

Through these pathways, a relatively simple chiral molecule like this compound is transformed into sophisticated intermediates and ultimately into complex catalysts and materials that drive modern chemical innovation.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Enantiopure Imidazole (B134444) Alcohols

The development of efficient, scalable, and highly enantioselective methods for producing chiral imidazole alcohols like (R)-1-(1H-Imidazol-1-yl)propan-2-ol is a primary research objective. While classical resolution methods exist, future work will likely focus on more sophisticated asymmetric strategies that offer higher yields and enantiomeric excess.

Key emerging methodologies include:

Biocatalytic Asymmetric Reduction: The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective route to chiral alcohols. rsc.orgnih.gov Future research could identify or engineer novel ADHs with high specificity for 1-(1H-imidazol-1-yl)propan-2-one, enabling direct, enantioselective reduction to the (R)-enantiomer. These systems can be coupled with cofactor regeneration systems to enhance their industrial viability. nih.gov

Chemoenzymatic Dynamic Kinetic Resolution (DKR): DKR provides a powerful pathway to convert a racemic mixture entirely into a single enantiomer, overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.comencyclopedia.pub A promising future direction involves combining a lipase (B570770) (such as Candida antarctica lipase B, CAL-B) for enantioselective acylation of the alcohol with a metal catalyst (e.g., based on Ruthenium or Vanadium) for in-situ racemization of the unreacted (S)-enantiomer. mdpi.comencyclopedia.pub

Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst to transfer hydrogen from a simple donor molecule (like 2-propanol or formic acid) to a prochiral ketone. Developing novel, highly efficient chiral catalysts based on metals like Ruthenium or Iridium, specifically tailored for imidazole-containing ketones, could provide a direct and atom-economical synthesis route.

Table 1: Comparison of Emerging Synthetic Strategies

MethodologyCore PrinciplePotential Advantages for this compoundKey Research Challenge
Biocatalytic ReductionEnantioselective reduction of a prochiral ketone using an alcohol dehydrogenase (ADH). rsc.orgHigh enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. nih.govDiscovery or engineering of an ADH with high activity for the specific imidazole ketone substrate.
Dynamic Kinetic Resolution (DKR)Combination of enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. encyclopedia.pubTheoretical 100% yield from a racemic starting alcohol, use of robust lipases. mdpi.comEnsuring compatibility between the racemization catalyst and the enzyme under reaction conditions.
Asymmetric Transfer HydrogenationChiral metal complex catalyzes hydrogen transfer from a donor to a ketone.No high-pressure H₂ gas required, operational simplicity, high catalyst turnover.Design of a ligand/catalyst system that provides high enantioselectivity for the substrate.

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing both the synthesis and potential catalytic applications of this compound is crucial for rational optimization. Future research will increasingly rely on a synergistic combination of experimental techniques and high-level computational modeling.

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for elucidating reaction pathways and predicting molecular properties. iucr.orgacs.org Future studies could use DFT to model the transition states in asymmetric synthesis, explaining the origins of enantioselectivity. nih.gov For instance, calculations can map the potential energy surface of the reaction between a ketone precursor and a chiral catalyst, identifying the lowest energy pathway that leads to the (R)-product. nih.govmdpi.com

Spectroscopic Analysis and Kinetic Studies: In-situ spectroscopic monitoring (e.g., using FT-IR or NMR) can provide real-time data on reaction intermediates and kinetics. nih.gov Combining this data with computational models allows for the validation of proposed mechanisms. For example, the tautomeric behavior of the imidazole ring, which can influence reactivity, can be studied and predicted. mdpi.com

Chiral Tag Rotational Spectroscopy: This advanced technique allows for the unambiguous determination of absolute configuration and enantiomeric excess for chiral molecules without the need for crystalline derivatives or reference standards. nih.gov Its application could be invaluable for validating new synthetic routes to this compound, especially for isotopically labeled analogs.

Table 2: Integrated Approaches for Mechanistic Studies

TechniqueContribution to UnderstandingExample Application
Density Functional Theory (DFT)Elucidation of transition state geometries, calculation of activation energies, prediction of spectroscopic properties. acs.orgnih.govModeling the interaction between a prochiral ketone and a chiral catalyst to rationalize the observed enantioselectivity. nih.gov
In-situ Spectroscopy (FT-IR, NMR)Real-time monitoring of reactant consumption and product/intermediate formation. nih.govTracking the rate of a DKR process to optimize catalyst loading and reaction time.
Chiral Tag Rotational SpectroscopyUnambiguous assignment of absolute configuration and quantification of enantiopurity. nih.govConfirming the stereochemical outcome of a newly developed asymmetric synthesis.

Exploration of Novel Chemical Reactivity and Catalytic Potential of this compound and its Derivatives

The unique structure of this compound, featuring both a nucleophilic imidazole ring and a chiral hydroxyl group, makes it and its derivatives attractive candidates for applications in organocatalysis.

Future research could focus on:

Chiral Lewis Base Catalysis: The imidazole nitrogen is a known Lewis base. By functionalizing the hydroxyl group, the chiral center can be used to create a stereochemically defined environment around the nitrogen atom. Such derivatives could serve as novel chiral tertiary amine catalysts for reactions like asymmetric acylations. acs.org

Bifunctional Catalysis: The presence of both a hydrogen-bond donor (the alcohol) and a Lewis basic site (the imidazole) allows for the design of bifunctional catalysts. These catalysts can simultaneously activate both the electrophile and the nucleophile in a reaction, leading to high efficiency and stereocontrol.

Precursors to N-Heterocyclic Carbenes (NHCs): Imidazole alcohols are precursors to imidazolium (B1220033) salts, which in turn are used to generate N-heterocyclic carbenes (NHCs). wisconsin.edu The synthesis of chiral NHC ligands derived from this compound could open new avenues in asymmetric metal-based catalysis.

Table 3: Potential Catalytic Applications

Catalyst TypeDerived FromPotential ReactionRole of the Chiral Moiety
Chiral Lewis BaseO-functionalized derivativesEnantioselective acylation, Steglich rearrangement. acs.orgInduces facial selectivity by creating a chiral pocket around the catalytic nitrogen atom.
Bifunctional CatalystThe parent molecule or simple derivativesAsymmetric Michael additions, aldol (B89426) reactions.Orients substrates through hydrogen bonding and Lewis base interaction.
Chiral NHC LigandImidazolium salts derived from the parent alcoholAsymmetric hydrogenation, C-C cross-coupling.Controls the stereochemical outcome at the metal center.

Development of Derivatization Strategies for Specialized Chemical Probes and Materials

The functional handles of this compound—the imidazole ring and the secondary alcohol—are ideal for derivatization to create molecules with specialized functions, such as chemical probes for biological imaging or building blocks for advanced materials.

Imaging Agents: The imidazole core is a key component in various biologically active molecules. A significant future direction is the incorporation of reporter groups (e.g., radioisotopes or fluorophores) to create imaging agents. For example, a related compound, [¹⁸F]F-HX4, is a nitroimidazole-based propanol (B110389) derivative used for PET imaging of hypoxia in tumors. researchgate.net Similar strategies could be applied to develop novel probes based on the this compound scaffold.

Chiral Liquid Crystals: Imidazole derivatives have been investigated as components of liquid crystals due to their electronic properties and ability to form ordered structures. allfordrugs.com Synthesizing a homologous series of derivatives by esterifying the alcohol group with long-chain fatty acids could lead to new chiral liquid crystalline materials with unique phase behaviors.

Pharmaceutical Scaffolds: Chiral imidazole alcohols are key intermediates in the synthesis of various active pharmaceutical ingredients. nih.govgoogle.com Future work could involve creating libraries of derivatives by modifying both the imidazole and alcohol moieties to explore structure-activity relationships for various biological targets.

Table 4: Derivatization Strategies and Applications

Derivatization SiteReagent/StrategyResulting Product ClassPotential Application
Imidazole Ring (e.g., at C2)Introduction of a nitro group and a fluorinated side chain.Radiolabeled Propanol DerivativePET imaging agent for disease diagnosis (e.g., hypoxia). researchgate.net
Hydroxyl GroupEsterification with long-chain carboxylic acids.Amphiphilic Imidazole EstersChiral liquid crystals. allfordrugs.com
Hydroxyl GroupO-alkylation with functionalized benzyl (B1604629) halides. google.comChiral Imidazole EthersIntermediates for antifungal or other therapeutic agents. google.com
BothCombinatorial synthesis approaches.Compound LibrariesDrug discovery and target validation. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Principles

To move beyond laboratory-scale synthesis, future research must address the scalability and sustainability of producing this compound. Integrating modern manufacturing technologies like flow chemistry is a key aspect of this endeavor.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for telescoped multi-step reactions without intermediate isolation. nih.govnih.gov Future work could develop a continuous process where the synthesis of the precursor ketone, its asymmetric reduction, and initial purification are performed in a single, streamlined system. uc.pt The synthesis of related imidazole derivatives has already been successfully demonstrated in flow reactors. researchgate.netnih.gov

Green Solvents and Reagents: A focus on sustainability will drive research towards replacing hazardous solvents and reagents. This includes exploring the use of greener solvents (e.g., 2-methyl-THF, water) and biocatalytic routes that operate under mild conditions, minimizing energy consumption and waste generation. rsc.orgresearchgate.net

Table 5: Flow Chemistry and Sustainable Manufacturing

PrincipleImplementationAdvantage
Continuous Flow ProcessingUse of microreactors or packed-bed reactors for synthesis. nih.govImproved safety when handling reactive intermediates, enhanced reaction control, higher throughput. allfordrugs.com
Catalyst ImmobilizationCovalently binding or adsorbing the catalyst (e.g., an ADH or metal complex) onto a solid support. rsc.orgFacilitates catalyst reuse, simplifies product purification, reduces contamination of the final product.
Telescoped ReactionsCoupling multiple reaction steps in a continuous flow sequence without workup. uc.ptReduces solvent waste, minimizes manual handling, shortens overall production time. nih.gov
Green ChemistryUtilizing biocatalysis, aqueous media, and energy-efficient processes. nih.govresearchgate.netLower environmental impact, improved process safety, potential for lower manufacturing costs.

Q & A

Basic Questions

Q. What are the established synthetic routes for (R)-1-(1H-Imidazol-1-yl)propan-2-ol, and how are racemic mixtures resolved into enantiomers?

  • Methodology : The compound is synthesized via regioselective ring-opening of 1,2-propylene oxide with imidazole under solvent-free conditions to yield racemic mixtures . Enzymatic resolution using lipases (e.g., Amano AK or PS-IM) with vinyl acetate as an acyl donor achieves enantiomeric separation. Kinetic parameters (e.g., enantioselectivity factor E > 200) and reaction conditions (e.g., solvent, temperature) are critical for optimizing enantiomeric excess (>99% ee) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodology :

  • NMR : Analyze imidazole proton signals (δ 7.5–8.5 ppm) and hydroxyl/alkyl proton splitting patterns to confirm regiochemistry and stereochemistry .
  • IR : Identify O–H stretching (~3200–3600 cm⁻¹) and imidazole ring vibrations (~1500–1600 cm⁻¹) .
  • X-ray crystallography : Use SHELX or OLEX2 for absolute configuration determination via Flack parameter analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Adhere to GHS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .
  • Ensure ventilation to mitigate inhalation risks (H332) and store at 2–8°C in airtight containers .
  • Neutralize waste with mild bases (e.g., NaHCO₃) before disposal .

Advanced Research Questions

Q. How can lipase-catalyzed kinetic resolution be optimized to achieve >99% enantiomeric excess in this compound synthesis?

  • Methodology :

  • Enzyme selection : Amano AK lipase shows superior enantioselectivity (E = 584) compared to other lipases .
  • Solvent optimization : Use non-polar solvents (e.g., toluene) to enhance enzyme activity and reduce racemization .
  • Reaction monitoring : Track conversion via chiral HPLC (e.g., Chiralpak AD-H column) and terminate at ~50% conversion to maximize ee .

Q. What computational strategies (e.g., DFT) predict the reactivity and non-covalent interactions of this compound in drug design?

  • Methodology :

  • DFT calculations : Use B3LYP/6-31G(d,p) to model hydrogen bonding between the hydroxyl group and biological targets (e.g., enzymes) .
  • Molecular docking : Simulate binding affinities with fungal CYP51 (target for anti-leishmanial activity) using AutoDock Vina .
  • ADMET prediction : Assess pharmacokinetics via SwissADME to optimize logP and solubility .

Q. How should contradictory biological activity data (e.g., anti-leishmanial vs. antifungal efficacy) be critically analyzed across studies?

  • Methodology :

  • Assay standardization : Compare MIC values using consistent protocols (e.g., CLSI guidelines) and control strains .
  • Structural analogs : Evaluate substituent effects (e.g., ester vs. hydroxyl groups) on activity .
  • Mechanistic studies : Use fluorescence quenching or SPR to confirm target engagement (e.g., binding to fungal cell membranes) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMF) to stabilize hydrogen-bonded networks .
  • Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement and validate with Rint < 5% .
  • Disorder modeling : Use PART/ISOR restraints in OLEX2 to resolve imidazole ring disorder .

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